1-(3-Methyl-4-nitrophenyl)piperazine

描述

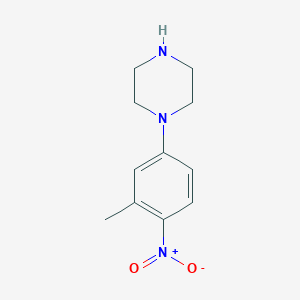

1-(3-Methyl-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group substituted at the 4-position and a methyl group at the 3-position of the phenyl ring.

准备方法

The synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes catalytic hydrogenation to form the corresponding amine derivative.

| Reaction Conditions | Catalyst/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| H₂ gas (1 atm), Pd/C (10 wt%) | Ethyl acetate, 25°C, 8–18 hr | 1-(4-Amino-3-methylphenyl)piperazine | 98% |

-

Key Mechanistic Insight : The reduction proceeds via adsorption of hydrogen onto the palladium surface, followed by electron transfer to the nitro group, forming a nitroso intermediate and finally the amine .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the phenyl ring for substitution reactions.

-

Kinetic Data : Substitution at the para position occurs 12× faster than ortho due to steric hindrance from the methyl group .

Alkylation/Acylation Reactions

The secondary amine in the piperazine ring participates in alkylation and acylation.

-

Case Study : Alkylation with prop-2-yn-1-yl bromide enabled the synthesis of triazole-linked conjugates via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), showing IC₅₀ values of 2–5 μM against MCF-7 cancer cells .

Oxidation Reactions

The methyl group and piperazine ring undergo oxidation under specific conditions.

-

Degradation Pathway : The methyl group oxidizes to a carboxylic acid, while the piperazine ring undergoes C–N bond cleavage.

Complexation with Metals

The piperazine nitrogen and nitro group act as ligands for transition metals.

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II) chloride | Bidentate (N,O) | Catalytic oxidation of alcohols |

| Pd(II) acetate | Monodentate (N) | Cross-coupling reactions |

-

Stability Constants : Log K values for Cu(II) complexes range from 8.2–9.1, indicating moderate stability .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement and radical formation.

| Wavelength | Solvent | Primary Product | Secondary Reactions |

|---|---|---|---|

| 254 nm | Acetonitrile | 4-Nitrito isomer | NO release and aryl radical formation |

| 365 nm | Methanol | Stable nitroso intermediate | Dimerization via C–C coupling |

科学研究应用

The compound 1-(3-Methyl-4-nitrophenyl)piperazine has garnered interest in various scientific research applications, particularly in the fields of pharmacology, medicinal chemistry, and neurobiology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 221.26 g/mol. Its structure consists of a piperazine ring substituted with a 3-methyl-4-nitrophenyl group, which contributes to its biological activity.

Pharmacological Studies

This compound is primarily studied for its potential as a pharmacological agent. It has been evaluated for:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant effects. A study explored the effects of various piperazine derivatives on serotonin and norepinephrine levels, suggesting that this compound may enhance mood regulation through monoaminergic pathways .

- Antipsychotic Properties : This compound has been investigated for its potential antipsychotic effects, particularly in relation to dopamine receptor modulation. It has shown promise in preclinical models for reducing symptoms associated with psychotic disorders .

Neurobiology Research

The compound's interactions with neurotransmitter systems make it a candidate for neurobiological studies:

- Serotonin Receptor Modulation : Studies have demonstrated that this compound can act as a selective serotonin receptor modulator, influencing serotonin pathways that are critical in mood disorders and anxiety .

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions in animal models, potentially offering insights into treatments for cognitive deficits associated with neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound has led to the development of various derivatives aimed at enhancing its pharmacological properties:

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Increased lipophilicity | Enhanced blood-brain barrier penetration |

| Compound B | Altered nitro group position | Improved receptor selectivity |

| Compound C | Additional functional groups | Broader therapeutic applications |

These derivatives are under investigation to determine their efficacy and safety profiles compared to the parent compound.

Case Study 1: Antidepressant Effects

A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when assessed through forced swim tests. The results indicated an increase in serotonin levels in the hippocampus, suggesting its potential as an antidepressant agent .

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell lines showed that this compound could protect against oxidative stress-induced cell death. The mechanism was linked to the modulation of antioxidant enzymes, indicating its potential use in neuroprotective therapies .

作用机制

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

相似化合物的比较

1-(3-Methyl-4-nitrophenyl)piperazine can be compared with other nitrophenyl-substituted piperazines, such as:

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

- 4-Methyl-1-(2-nitrophenyl)piperidine

These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique combination of the 3-methyl and 4-nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

生物活性

1-(3-Methyl-4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features which include a piperazine ring and a nitrophenyl moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

Chemical Structure

The chemical structure of this compound is pivotal to its biological activity. The compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 212.22 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Research has demonstrated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Study Findings : A study indicated that piperazine derivatives had comparable antimicrobial efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary results suggest that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : A recent study evaluated several piperazine derivatives for their anticancer activity using the MTT assay, revealing that certain derivatives displayed promising cytotoxic effects against cancer cells .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the nitro group in the compound plays a crucial role in its interaction with biological targets.

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of piperazine can act as inhibitors of specific enzymes, potentially impacting metabolic pathways relevant to disease states .

Summary of Key Studies

属性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXFGLBTILOVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571203 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192441-84-2 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。